molecular formula C5H4N2O2S B071759 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid CAS No. 165676-21-1

4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid

Cat. No.: B071759
CAS No.: 165676-21-1
M. Wt: 156.16 g/mol
InChI Key: QJCIBIBLBHXESU-UHFFFAOYSA-N
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Description

4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

The synthesis of 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Comparison with Similar Compounds

4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid can be compared to other thiadiazole derivatives, such as:

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.

    4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid: This derivative is often used in materials science due to its enhanced electronic properties.

The uniqueness of this compound lies in its ethenyl group, which can participate in additional chemical reactions, providing versatility in synthetic applications.

Properties

CAS No.

165676-21-1

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

IUPAC Name

4-ethenylthiadiazole-5-carboxylic acid

InChI

InChI=1S/C5H4N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H,1H2,(H,8,9)

InChI Key

QJCIBIBLBHXESU-UHFFFAOYSA-N

SMILES

C=CC1=C(SN=N1)C(=O)O

Canonical SMILES

C=CC1=C(SN=N1)C(=O)O

Synonyms

1,2,3-Thiadiazole-5-carboxylicacid,4-ethenyl-(9CI)

Origin of Product

United States

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